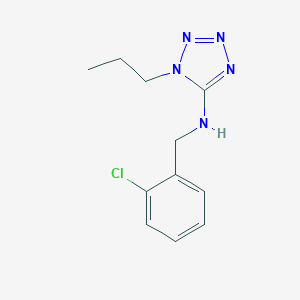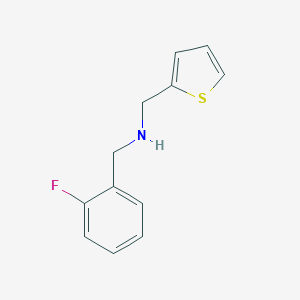![molecular formula C15H16ClN5OS B496449 {[5-(3-CHLOROPHENYL)FURAN-2-YL]METHYL}({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE](/img/structure/B496449.png)
{[5-(3-CHLOROPHENYL)FURAN-2-YL]METHYL}({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[5-(3-CHLOROPHENYL)FURAN-2-YL]METHYL}({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE is a complex organic compound that features a furan ring, a chlorophenyl group, and a tetrazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {[5-(3-CHLOROPHENYL)FURAN-2-YL]METHYL}({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group is usually introduced via a Friedel-Crafts acylation reaction, where a chlorobenzene derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Attachment of the Tetrazole Moiety: The tetrazole ring can be formed by reacting an azide with a nitrile under thermal or catalytic conditions.
Final Coupling: The final step involves coupling the furan-chlorophenyl intermediate with the tetrazole derivative using a suitable coupling reagent, such as EDCI or DCC, under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
{[5-(3-CHLOROPHENYL)FURAN-2-YL]METHYL}({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The nitro group on the chlorophenyl ring can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorine atom on the chlorophenyl ring.
Major Products
Oxidation: Furanones or other oxygenated derivatives.
Reduction: Amines.
Substitution: Various substituted chlorophenyl derivatives.
Applications De Recherche Scientifique
{[5-(3-CHLOROPHENYL)FURAN-2-YL]METHYL}({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.
Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Industrial Applications:
Mécanisme D'action
The mechanism of action of {[5-(3-CHLOROPHENYL)FURAN-2-YL]METHYL}({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The furan and tetrazole rings can interact with various biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
{[5-(3-CHLOROPHENYL)FURAN-2-YL]METHYL}({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE: shares similarities with other furan and tetrazole derivatives, such as:
Uniqueness
- The combination of a furan ring, a chlorophenyl group, and a tetrazole moiety in a single molecule is unique and provides a distinct set of chemical and biological properties. This makes this compound a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C15H16ClN5OS |
|---|---|
Poids moléculaire |
349.8g/mol |
Nom IUPAC |
N-[[5-(3-chlorophenyl)furan-2-yl]methyl]-2-(1-methyltetrazol-5-yl)sulfanylethanamine |
InChI |
InChI=1S/C15H16ClN5OS/c1-21-15(18-19-20-21)23-8-7-17-10-13-5-6-14(22-13)11-3-2-4-12(16)9-11/h2-6,9,17H,7-8,10H2,1H3 |
Clé InChI |
LWFNYDIKOJRVHZ-UHFFFAOYSA-N |
SMILES |
CN1C(=NN=N1)SCCNCC2=CC=C(O2)C3=CC(=CC=C3)Cl |
SMILES canonique |
CN1C(=NN=N1)SCCNCC2=CC=C(O2)C3=CC(=CC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}-N-(2-pyridinylmethyl)amine](/img/structure/B496366.png)
![N-(1-butyl-1H-tetraazol-5-yl)-N-[4-(methylsulfanyl)benzyl]amine](/img/structure/B496367.png)
SULFANYL]ETHYL})AMINE](/img/structure/B496371.png)

![1-[4-(methylsulfanyl)phenyl]-N-(pyridin-3-ylmethyl)methanamine](/img/structure/B496375.png)

![N-{4-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxybenzyl}-4H-1,2,4-triazol-4-amine](/img/structure/B496380.png)
![N-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzyl}-4H-1,2,4-triazol-4-amine](/img/structure/B496381.png)
![N~1~-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}-1H-tetrazole-1,5-diamine](/img/structure/B496382.png)
![N-{4-[(6-chloropyridin-3-yl)methoxy]-3-methoxybenzyl}butan-2-amine](/img/structure/B496383.png)
![N-{4-[(6-chloropyridin-3-yl)methoxy]-3-methoxybenzyl}-1-phenylethanamine](/img/structure/B496384.png)
![2-(1H-indol-3-yl)-N-[4-(prop-2-en-1-yloxy)benzyl]ethanamine](/img/structure/B496385.png)
![N-{4-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxybenzyl}-1H-1,2,4-triazol-3-amine](/img/structure/B496386.png)
![N-{4-[(6-chloropyridin-3-yl)methoxy]-3-methoxybenzyl}cyclopentanamine](/img/structure/B496389.png)
